molecular formula C10H20NOP B14593202 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 61214-00-4

1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

Cat. No.: B14593202
CAS No.: 61214-00-4
M. Wt: 201.25 g/mol
InChI Key: ABFLKEQDHLWWKB-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phospholane ring with dimethylamino and ethyl substituents, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through various methods. One common approach involves the reaction of dimethylaminoethyl chloride with a suitable phospholane precursor under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, including halides and amines, under basic or acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phospholanes with different functional groups.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The compound’s dimethylamino group can interact with negatively charged sites on biomolecules, leading to various biological effects. The phospholane ring structure also contributes to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Poly[2-(dimethylamino)ethyl methacrylate]: A polymer with similar dimethylamino functionality.

    Dimethyltryptamine: A compound with a dimethylamino group but different core structure.

    N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: A compound with a similar dimethylaminoethyl group.

Uniqueness

1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its phospholane ring structure, which imparts distinct chemical and physical properties compared to other compounds with similar functional groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61214-00-4

Molecular Formula

C10H20NOP

Molecular Weight

201.25 g/mol

IUPAC Name

2-(3,4-dimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H20NOP/c1-9-7-13(12,8-10(9)2)6-5-11(3)4/h5-8H2,1-4H3

InChI Key

ABFLKEQDHLWWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CP(=O)(C1)CCN(C)C)C

Origin of Product

United States

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